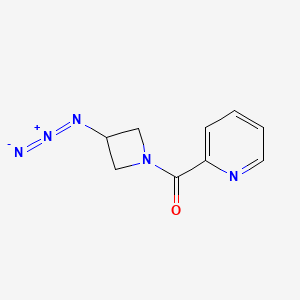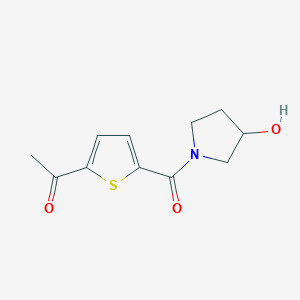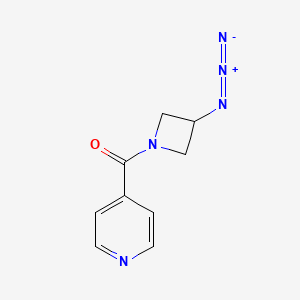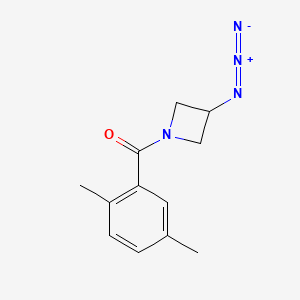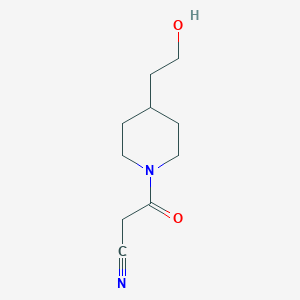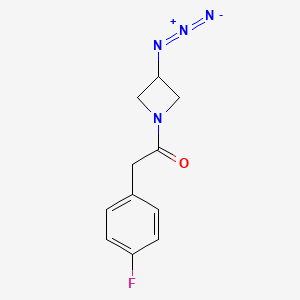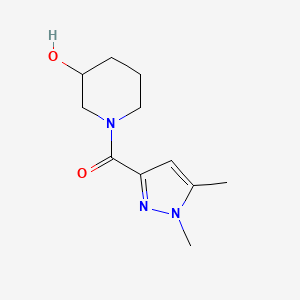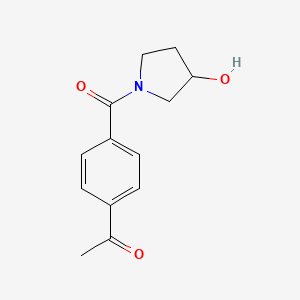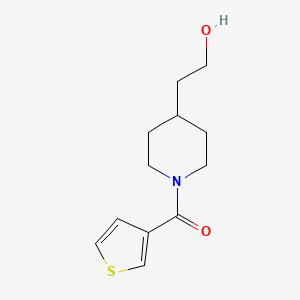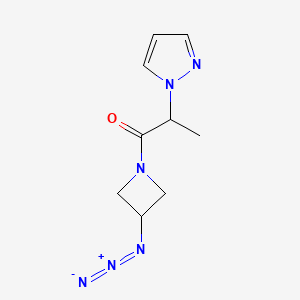
(4-(Aminomethyl)piperidin-1-yl)(2-chloropyridin-4-yl)methanone
Overview
Description
Scientific Research Applications
Synthesis Techniques and Chemical Properties
Research in the field of organic synthesis has focused on developing efficient methods to synthesize piperidine derivatives, including compounds structurally related to "(4-(Aminomethyl)piperidin-1-yl)(2-chloropyridin-4-yl)methanone". For example, Zheng Rui (2010) explored the synthesis of (2,4-Difluorophenyl)(piperidin-4-yl)methanone hydrochloride using a multi-step process that includes amidation, Friedel-Crafts acylation, and hydration, yielding a 62.4% overall yield and confirming the structure via 1H NMR (Zheng Rui, 2010).
Antimicrobial Activities
The antimicrobial properties of piperidine derivatives have been a significant area of investigation. Patel et al. (2011) synthesized new pyridine derivatives with potential antimicrobial activity. Their research demonstrated variable and modest activity against investigated strains of bacteria and fungi, highlighting the chemical versatility and potential therapeutic applications of such compounds (Patel, Agravat, & Shaikh, 2011).
Crystal Structure Analysis
The detailed analysis of crystal structures provides insights into the molecular configurations and potential interaction mechanisms of these compounds. Revathi et al. (2015) investigated the crystal structure of a closely related compound, revealing significant dihedral angles and hydrogen bonding patterns that contribute to the compound's stability and reactivity (Revathi et al., 2015).
Theoretical Calculations and Structural Characterizations
Advanced theoretical calculations and structural characterizations play a crucial role in understanding the properties of these compounds. Karthik et al. (2021) conducted a comprehensive study involving single crystal X-ray diffraction, Hirshfeld surface analysis, and density functional theory calculations to elucidate the structural, thermal, and optical properties of a related compound. This research offers valuable insights into the electronic parameters and molecular interactions of piperidine derivatives (Karthik et al., 2021).
properties
IUPAC Name |
[4-(aminomethyl)piperidin-1-yl]-(2-chloropyridin-4-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN3O/c13-11-7-10(1-4-15-11)12(17)16-5-2-9(8-14)3-6-16/h1,4,7,9H,2-3,5-6,8,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOAGQLQXRFJQKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN)C(=O)C2=CC(=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(Aminomethyl)piperidin-1-yl)(2-chloropyridin-4-yl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




